Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate
Description
Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate is a pyridine derivative with a unique substitution pattern. Its structure includes:
- A methyl ester at position 3 of the pyridine ring.
- A methyl group at position 2.
- A cyclopropylformamido-methyl substituent at position 6.
This compound’s design integrates steric and electronic modulation via the cyclopropylformamido group, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions compared to simpler pyridine derivatives.
Properties
IUPAC Name |
methyl 6-[(cyclopropanecarbonylamino)methyl]-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8-11(13(17)18-2)6-5-10(15-8)7-14-12(16)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIWJAIJOOHLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)C2CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123170 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-46-8 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : Methyl 6-(cyclopropanecarboxamidomethyl)-2-methylnicotinate
- Molecular Formula : C₁₃H₁₆N₂O₃
- Molecular Weight : 248.28 g/mol
- CAS Number : 1443980-46-8
This compound features a pyridine ring substituted with a cyclopropylformamido group, which is essential for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation and induces apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly through the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell growth and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | PI3K/Akt pathway inhibition |
| HeLa (Cervical) | 10.0 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. A study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Cyclopropylformamide : Cyclopropanecarboxylic acid is reacted with an amine to form cyclopropylformamide.
- N-Methylation : The cyclopropylformamide undergoes N-methylation using methyl iodide.
- Pyridine Ring Formation : The resulting intermediate is then reacted with a suitable pyridine derivative to form the final product.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : In a preclinical trial involving MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size in xenograft models compared to controls.
- Clinical Relevance in Antimicrobial Resistance : A study on drug-resistant bacterial strains demonstrated that this compound maintained efficacy where traditional antibiotics failed, suggesting a potential role in combating antibiotic resistance.
Comparison with Similar Compounds
Structural Analogues from Literature
Key analogs (synthesized in Molecules 2015, 20, 822-838) include:
| Compound Name | Substituent at Position 6 | Substituent at Position 3 | Substituent at Position 2 |
|---|---|---|---|
| Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate | Cyclopropylformamido-methyl | Methyl ester | Methyl |
| Ethyl 6-(5-bromobenzofuran-2-yl)-2-methylpyridine-3-carboxylate (Compound 11) | 5-Bromobenzofuran | Ethyl ester | Methyl |
| Ethyl 2-amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carboxylate (Compound 12) | 5-Bromobenzofuran | Ethyl ester | Amino |
| 2-Amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile (Compound 13) | 5-Bromobenzofuran | Nitrile | Amino |
Key Differences and Implications
The latter may confer π-π stacking interactions but could increase molecular weight and lipophilicity .
Position 3 Functional Groups :
- The methyl ester in the target compound offers moderate hydrophilicity and hydrolytic stability. In contrast, analogs with ethyl esters (Compound 11, 12) may exhibit slower hydrolysis rates, while nitriles (Compound 13) or benzoyl groups (Compound 14) introduce distinct electronic effects (e.g., electron-withdrawing properties) .
Position 2 Substituents: The methyl group in the target compound provides steric hindrance without significant electronic perturbation. Analogs with amino groups (Compound 12–14) enable hydrogen bonding but may reduce stability under acidic conditions .
Physicochemical Properties
- Solubility : The cyclopropylformamido group may enhance aqueous solubility compared to bromobenzofuran analogs due to its polar amide moiety.
- Crystallinity : Structural analogs (e.g., Compound 11–14) were characterized using crystallographic tools like SHELXL and ORTEP-3 , suggesting that the target compound’s structure could be resolved similarly for conformational analysis .
Preparation Methods
Functionalization of the 6-Methyl Group to a Methylaminomethyl Intermediate
A common approach involves the transformation of the 6-methyl substituent into a 6-(aminomethyl) group, which can then be acylated to introduce the formamido functionality. This can be achieved via:
- Bromination or chlorination of the methyl group to form a halomethyl intermediate.
- Nucleophilic substitution with cyclopropylformamide or cyclopropylamine derivatives to install the amide group.
The halogenation step is often performed under controlled conditions using reagents such as N-bromosuccinimide (NBS) or thionyl chloride, depending on the desired halogen.
Amide Bond Formation
The amide bond linking the cyclopropylformamido group to the pyridine ring is formed via:
- Coupling reaction between the aminomethyl intermediate and cyclopropylformic acid or its activated derivatives (e.g., acid chlorides, anhydrides).
- Use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to facilitate amide bond formation under mild conditions.
Esterification and Purification
The methyl ester at the 3-position is typically preserved throughout the synthesis. If starting from a pyridine carboxylic acid, methylation can be performed using:
- Fischer esterification with methanol in acidic conditions.
- Use of diazomethane for methyl ester formation.
Purification of the final compound is achieved by flash column chromatography on silica gel, with monitoring by thin-layer chromatography (TLC) and characterization by NMR, IR, and mass spectrometry.
Reaction Conditions and Analytical Techniques
- Anhydrous solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are used, often purified by distillation over drying agents (calcium hydride for DCM, sodium/benzophenone for THF) to avoid moisture-sensitive side reactions.
- Inert atmosphere techniques (argon or nitrogen) using Schlenk lines or gloveboxes are employed due to sensitivity of intermediates.
- Temperature control is critical during halogenation and coupling steps to prevent side reactions.
- Monitoring is performed by TLC and confirmed by NMR spectroscopy (1H, 13C), with chemical shifts referenced to residual solvent peaks.
- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Infrared spectroscopy (IR) identifies characteristic amide and ester functional groups.
- X-ray crystallography may be used to confirm the molecular structure if single crystals are obtained.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Halogenation of 6-methyl | NBS or thionyl chloride, inert atmosphere | Convert methyl to halomethyl intermediate | Control temperature to avoid overreaction |
| 2 | Nucleophilic substitution | Cyclopropylamine or cyclopropylformamide, base | Introduce aminomethyl or amide precursor | Use dry solvents and inert atmosphere |
| 3 | Amide coupling | Cyclopropylformic acid or derivative, EDCI/DCC | Form cyclopropylformamido linkage | Mild conditions to preserve ester functionality |
| 4 | Esterification (if needed) | Methanol, acid catalyst or diazomethane | Methyl ester formation | Usually preserved if starting from methyl ester |
| 5 | Purification and analysis | Silica gel chromatography, NMR, IR, HRMS | Isolate and confirm product purity | Use TLC and spectroscopic methods for monitoring |
Research Findings and Optimization Notes
- Regioselectivity in the functionalization of the pyridine ring is critical; the 6-position is selectively modified without affecting the 2-methyl or 3-carboxylate substituents.
- The use of an excess of nucleophile or coupling agent improves yield but requires careful purification to remove by-products.
- Maintaining anhydrous and inert conditions reduces hydrolysis of sensitive intermediates.
- Analytical data from NMR and HRMS provide confirmation of the successful incorporation of the cyclopropylformamido group.
- Literature reports highlight that the conversion of trifluoromethyl groups to methoxycarbonyl groups on pyridine rings can be achieved efficiently, suggesting potential alternative routes to the ester intermediate.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate?
- Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridine core. For example, acylation of the 6-position with cyclopropanecarbonyl chloride, followed by coupling reactions to introduce the methyl ester and formamide groups. Key steps include protecting group strategies (e.g., methyl ester stability under acidic/basic conditions) and optimizing reaction temperatures to avoid decomposition of the cyclopropyl moiety. Column chromatography and NMR monitoring are critical for isolating intermediates .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclopropanecarbonyl chloride, DCM, 0°C → RT | 65 | 90% |
| 2 | Methylation via EDC/HOBt coupling | 78 | 95% |
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of analytical techniques:
- NMR : Confirm regiochemistry via -NMR (e.g., methyl group at 2-position: δ ~2.5 ppm; cyclopropane protons: δ ~1.0–1.3 ppm) .
- HPLC-MS : Monitor for byproducts (e.g., unreacted intermediates or hydrolysis products).
- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry using programs like SHELXL .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s conformational flexibility and electronic properties?
- Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular dynamics (MD) simulations : Study the stability of the cyclopropylformamido group in solvated systems (e.g., water/DMSO) .
- Docking studies : Probe interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the pyridine carboxylate .
Q. How can structural contradictions in crystallographic data be resolved?
- Answer :
-
Twinning analysis : Use SHELXD to identify twinning ratios in diffraction data .
-
Hydrogen bonding networks : Compare experimental (X-ray) and theoretical (DFT) bond lengths. For example, discrepancies in N–H⋯O interactions may indicate dynamic disorder .
-
Puckering parameters : Apply Cremer-Pople coordinates to analyze non-planarity in the pyridine ring .
Parameter Experimental (X-ray) DFT-Predicted Deviation C–N bond (Å) 1.34 1.33 0.01 Dihedral angle (°) 17.2 16.8 0.4
Q. What strategies mitigate challenges in structure-activity relationship (SAR) studies for derivatives?
- Answer :
- Bioisosteric replacement : Substitute the cyclopropyl group with azetidine or oxetane to probe steric effects .
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis).
- Comparative crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to map binding modes .
Methodological Considerations
Q. How to address discrepancies in biological activity data across studies?
- Answer :
- Assay standardization : Use positive controls (e.g., reference inhibitors) and normalize activity to cell viability (MTT assays).
- Solubility optimization : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Data triangulation : Cross-validate IC values using orthogonal methods (e.g., SPR vs. fluorescence polarization).
Q. What advanced techniques characterize the compound’s dynamic behavior in solution?
- Answer :
- ROESY NMR : Identify through-space interactions between the cyclopropane and pyridine moieties.
- Variable-temperature NMR : Detect conformational exchange (e.g., rotation of the formamido group) .
- DOSY experiments : Measure hydrodynamic radius to assess aggregation .
Data Contradiction Analysis
Q. Conflicting reports on hydrolytic stability: How to reconcile?
- Answer : Hydrolysis rates depend on pH and substituent electronic effects:
- Basic conditions : Ester hydrolysis accelerates (t ~2 h at pH 9).
- Electron-withdrawing groups : Stabilize the ester against nucleophilic attack (e.g., nitro substituents increase t by 3×) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
